4-iodo-2H-indazole-3-carbaldehyde
Overview
Description
4-Iodo-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the fourth position and an aldehyde group at the third position of the indazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2H-indazole-3-carbaldehyde typically involves the iodination of 2H-indazole-3-carbaldehyde. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the fourth position of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed:
Oxidation: 4-iodo-2H-indazole-3-carboxylic acid.
Reduction: 4-iodo-2H-indazole-3-methanol.
Substitution: 4-azido-2H-indazole-3-carbaldehyde.
Scientific Research Applications
4-Iodo-2H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indazole derivatives, which are explored for their potential as pharmaceuticals.
Biology: Indazole derivatives, including this compound, are studied for their biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-2H-indazole-3-carbaldehyde is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, indazole derivatives are known to inhibit kinases by binding to the ATP-binding site, which can lead to the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
2H-indazole-3-carbaldehyde: Lacks the iodine atom at the fourth position.
4-bromo-2H-indazole-3-carbaldehyde: Contains a bromine atom instead of iodine.
4-chloro-2H-indazole-3-carbaldehyde: Contains a chlorine atom instead of iodine.
Uniqueness: 4-Iodo-2H-indazole-3-carbaldehyde is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine can result in different binding affinities and selectivities for biological targets.
Properties
IUPAC Name |
4-iodo-2H-indazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCJDBALOCEDJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646280 | |
Record name | 4-Iodo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-72-9 | |
Record name | 4-Iodo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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